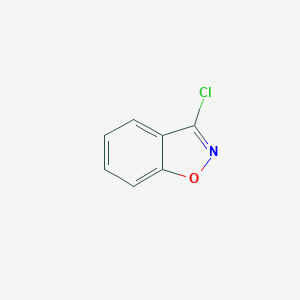

3-Chloro-1,2-benzisoxazole

概要

説明

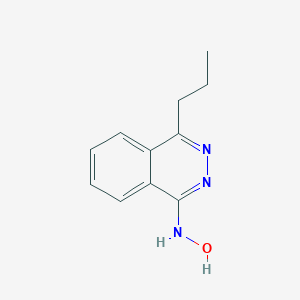

3-Chloro-1,2-benzisoxazole is a chemical compound that belongs to the class of benzisoxazoles, which are heterocyclic compounds containing oxygen and nitrogen in the ring structure. These compounds have garnered interest due to their wide range of synthetic and pharmaceutical applications, including their use as intermediates in medicinal chemistry and their potential biological activities .

Synthesis Analysis

The synthesis of benzisoxazoles, including 3-chloro-1,2-benzisoxazole derivatives, can be achieved through various methods. A notable approach is the [3 + 2] cycloaddition of nitrile oxides with arynes, which has been utilized to create a diverse library of benzisoxazoles. This method involves the reaction of o-(trimethylsilyl)aryl triflates with chlorooximes in the presence of CsF, yielding good to excellent yields under mild conditions . Additionally, the Boekelheide rearrangement has been modified to efficiently synthesize 3-chloromethyl-1,2-benzisoxazoles, starting from 2′-hydroxyacetophenone and proceeding through oxime formation, condensation, and rearrangement by phosphorus oxychloride .

Molecular Structure Analysis

While the specific molecular structure of 3-chloro-1,2-benzisoxazole is not detailed in the provided papers, related compounds such as 2-chloromethyl-1H-benzimidazole hydrochloride have been studied using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. These techniques provide insights into the crystalline structure, bonding, and electronic transitions of similar heterocyclic compounds .

Chemical Reactions Analysis

The reactivity of 3-chloro-1,2-benzisoxazole derivatives can be influenced by the presence of substituents on the benzisoxazole ring. For instance, 1,2-benzisoxazole-3-acetic acid undergoes electrophilic substitution reactions that vary depending on the electrophiles and reaction conditions used. Halogenation, chlorosulfonation, and nitration can lead to substitution at different positions of the molecule . Furthermore, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts under phase-transfer catalysis conditions demonstrates the nucleophilic substitution at the 3-position and the potential for ring scission .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-1,2-benzisoxazole derivatives are influenced by their molecular structure. These properties are essential for understanding their behavior in various chemical reactions and their potential applications. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a derivative of 3-chloro-1,2-benzisoxazole, involves a method that yields a compound with specific spectroscopic characteristics, which are crucial for its identification and further functionalization .

科学的研究の応用

Application

3-Chloro-1,2-benzisoxazole is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety found in many commercially available drugs . Isoxazoles have significant biological interests, and their synthesis is a crucial area of research in drug discovery .

Results or Outcomes

The metal-free synthetic route maintains the rule of “Green Chemistry” and atom economy . This method could potentially lead to more eco-friendly synthetic strategies for the synthesis of isoxazoles .

Preparation of Piperazine and Piperidine Cyclohexyl Derivatives

Application

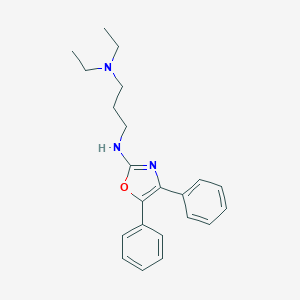

3-Chloro-1,2-benzisoxazole can be used as a reactant/reagent in the preparation of piperazine and piperidine cyclohexyl derivatives . These derivatives have potential applications in treating psychoneurosis .

Results or Outcomes

The outcomes of this application are the production of piperazine and piperidine cyclohexyl derivatives, which have potential therapeutic applications in treating psychoneurosis .

Synthesis of Benzoxazoles

Application

Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Method of Application

The synthesis of benzoxazoles involves a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

Results or Outcomes

The result of this application is the production of benzoxazole derivatives, which have a wide range of pharmacological activities .

Safety And Hazards

将来の方向性

Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .

特性

IUPAC Name |

3-chloro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUFXPCLZRSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381548 | |

| Record name | 3-chloro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-benzisoxazole | |

CAS RN |

16263-52-8 | |

| Record name | 3-chloro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)

![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)

![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)